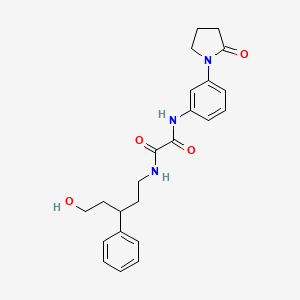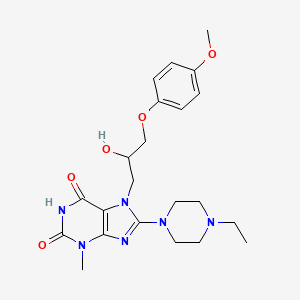![molecular formula C20H15ClFN5OS B2498765 N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893912-19-1](/img/structure/B2498765.png)
N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that are synthetically engineered for specific purposes, including scientific research. It might be designed to interact with particular biological pathways or to serve as a building block in chemical synthesis for the development of novel compounds with unique properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical building blocks and using various reagents and catalysts to achieve the desired structure. The process can include reactions such as alkylation, acylation, and sulfonation, among others. Each step must be carefully controlled to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes several functional groups attached to a pyrazolopyrimidinyl core, which is a common scaffold in medicinal chemistry due to its versatility and ability to interact with various biological targets. The presence of fluorine and chlorine atoms indicates the likelihood of interactions with proteins through halogen bonding, while the acetamide group could be involved in hydrogen bonding.
Chemical Reactions and Properties
This compound can undergo various chemical reactions typical of its functional groups. For example, the acetamide group can participate in hydrolysis reactions under certain conditions, converting into a carboxylic acid and an amine. The presence of aromatic halogens (chlorine and fluorine) allows for further functionalization through nucleophilic aromatic substitution reactions.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of the compound in different environments and for its formulation in practical applications. These properties are determined by the compound's molecular structure and can be predicted using computational methods or measured experimentally.
Chemical Properties Analysis
The chemical properties include reactivity, stability, and the compound's behavior in various chemical environments. These properties are influenced by the electronic structure of the molecule, which can be analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry. The compound's reactivity with different reagents can provide insights into its potential applications and safety considerations.
For specific details on the synthesis, molecular structure, and properties of "N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide", further research and experimental studies would be necessary. Due to the synthetic complexity and specificity of this compound, detailed information would require access to specialized chemical databases and research articles.
References
- Sunder & Maleraju (2013) explored the synthesis of novel acetamide derivatives with anti-inflammatory activity, highlighting the chemical synthesis and structural analysis techniques relevant to similar compounds.
- Al-Sanea et al. (2020) discussed the design and synthesis of acetamide derivatives for anticancer activity, providing insights into the synthesis and biological evaluation processes.
- Salian, Narayana, & Sarojini (2017) performed synthesis and spectroscopic characterization of related compounds, which can be related to the molecular structure analysis of the given compound.
Aplicaciones Científicas De Investigación
Synthesis and Anti-Inflammatory Activity
- A study by Sunder & Maleraju (2013) synthesized derivatives of this compound, focusing on their anti-inflammatory activity. They found that certain derivatives exhibited significant anti-inflammatory effects.
Antitumor Activities
- Research by El-Morsy et al. (2017) synthesized a series of derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell lines. Some derivatives showed mild to moderate activity.
- Another study by Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in this compound and tested the anticancer activity on various cancer cell lines. One compound showed significant cancer cell growth inhibition.
Synthesis of Novel Derivatives
- Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles of N-substituted derivatives through cycloaddition (Rahmouni et al., 2014).
Antimicrobial Activity
- Bondock et al. (2008) focused on the synthesis of new heterocycles incorporating this moiety, testing their antimicrobial properties (Bondock et al., 2008).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5OS/c1-12-2-5-14(8-17(12)21)26-18(28)10-29-20-16-9-25-27(19(16)23-11-24-20)15-6-3-13(22)4-7-15/h2-9,11H,10H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCNPKKWLSVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)
![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)
![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)
![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498693.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)

